3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

Catalog No.
S2826344
CAS No.
952143-02-1
M.F
C8H4BrF3N2
M. Wt
265.033
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

CAS Number

952143-02-1

Product Name

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

IUPAC Name

3-(4-bromophenyl)-3-(trifluoromethyl)diazirine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.033

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H

InChI Key

YBEXZCGWGWNLQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br

Solubility

not available

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by its unique structure, which includes a trifluoromethyl group and a bromophenyl substituent. Its molecular formula is C9H6BrF3N2C_9H_6BrF_3N_2 and it has a molecular weight of approximately 279.06 g/mol. This compound is notable for its potential applications in various fields, particularly in chemical biology and medicinal chemistry.

As mentioned earlier, the primary mechanism of action for 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is likely to be its photochemical generation of a reactive carbene intermediate. This carbene can then insert itself into C-H bonds of nearby molecules, forming covalent bonds. The specific mechanism of action would depend on the intended application and the target molecule(s).

  • Skin and eye irritation: Diazirines can be irritating to the skin and eyes upon contact.
  • Inhalation hazard: Inhalation of diazirine vapors may be harmful.
  • Light sensitivity: Diazirines are light-sensitive and can decompose rapidly upon exposure to light.

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a valuable tool in scientific research, particularly in the field of photoaffinity labeling (PAL) []. PAL is a technique used to identify and characterize biomolecules, such as proteins, that interact with a specific ligand. The ligand, in this case, is a molecule containing a photoactivable group, like 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine, that can be covalently linked to a target biomolecule upon irradiation with light [].

Advantages of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

This specific diazirine molecule offers several advantages for PAL applications:

  • Compatibility with Suzuki-Miyaura Coupling: 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is compatible with Suzuki-Miyaura coupling, a versatile and widely used reaction in organic chemistry for forming carbon-carbon bonds [, ]. This compatibility allows researchers to easily incorporate the diazirine group into various biomolecule-targeting probes.
  • Efficient and Scalable: Studies have shown that diazirine-tolerant Suzuki-Miyaura coupling conditions using 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine are efficient and scalable, making it suitable for large-scale synthesis of photoaffinity probes [].
  • Minimal Diazirine Perturbation: The coupling conditions are designed to minimize any negative impact on the diazirine group, ensuring its photoreactive properties remain intact [].
. Upon exposure to ultraviolet light, diazirines can generate reactive carbene species, which can participate in various chemical transformations, including:

  • Cross-Coupling Reactions: The compound can be utilized as a participant in Suzuki–Miyaura cross-coupling reactions, where it acts as a spectator or reactant to form biaryl compounds .
  • Labeling Studies: The photochemical reactivity allows for the incorporation of the compound into biomolecules, enabling tracking and interaction studies within biological systems.

The biological activity of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine has been explored in various contexts. It has been shown to interact with specific biological targets, potentially serving as a probe for studying protein interactions or cellular processes. The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its bioavailability and permeability across biological membranes .

Several synthesis methods have been reported for 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine:

  • Starting Materials: Typically synthesized from aryl carbonyl compounds through diazotization methods.
  • General Procedure:
    • A solution of the starting aryl compound is treated with a diazotizing agent under controlled conditions.
    • The reaction mixture is then subjected to conditions that facilitate the formation of the diazirine structure.
    • Purification steps may include extraction and chromatography to isolate the desired product .

The unique properties of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine make it valuable in several applications:

  • Chemical Biology: Used as a photoaffinity labeling agent to study protein-ligand interactions.
  • Medicinal Chemistry: Potentially serves as a scaffold for developing new therapeutics due to its reactive nature and structural features.
  • Material Science: Investigated for use in developing new materials with specific optical or electronic properties.

Interaction studies involving 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine often focus on its ability to form covalent bonds with proteins or other biomolecules upon activation by light. These studies help elucidate the mechanisms of action of various biological systems and can provide insights into drug design and development.

Several compounds share structural similarities with 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine. Here are some notable examples:

Compound NameStructureKey Features
3-Phenyl-3-(trifluoromethyl)-3H-diazirineStructureLacks bromine substituent; used in similar applications
3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirineStructureContains methoxy group; alters reactivity and solubility
3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirineStructureChlorine substituent; different electronic properties

Uniqueness

The presence of the bromophenyl group combined with the trifluoromethyl moiety distinguishes 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine from other similar compounds. This unique combination enhances its reactivity profile and potential applications in both chemical biology and medicinal chemistry.

Carbene versus Diazo Intermediate Formation

The photochemical decomposition of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine follows a complex mechanistic pathway involving multiple competing processes. Recent comprehensive studies have revealed that the traditional understanding of direct carbene formation represents an oversimplification of the actual photolysis mechanism [1] [2].

The photolysis pathway operates through a predominantly sequential two-step process. Upon absorption of a photon at 365 nanometers, the diazirine undergoes initial conversion to a diazo intermediate with a rate constant k1hν, which accounts for approximately 85-92% of the primary photochemical process [1]. This diazo intermediate subsequently absorbs a second photon and converts to the carbene species with rate constant k2hν. A minor direct pathway from diazirine to carbene (k3hν) also occurs but represents only 8-15% of the total decomposition [1].

The diazo intermediate exhibits remarkable stability with a chemical lifetime of 100 ± 5 seconds in deuterated methanol, though its magnetic state lifetime is considerably shorter at 12 ± 1 seconds [3] [4]. This intermediate can be directly detected using nuclear magnetic resonance spectroscopy when prepared in hyperpolarized states, providing unprecedented insight into the photolysis mechanism [3].

The branching between diazo and carbene formation is wavelength-dependent. Shorter wavelengths favor direct carbene formation, while longer wavelengths promote the formation of diazo intermediates [5]. At 254 nanometers, efficient Wolff rearrangement occurs with a quantum yield of 0.34, while at 355 nanometers, diazirine isomerization becomes predominant with a quantum yield of 0.024 [5].

Wavelength-Dependent Reactivity Profiles

The photochemical behavior of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine exhibits pronounced wavelength dependence, reflecting the involvement of different electronic excited states and reaction pathways [6] [7]. This wavelength selectivity provides opportunities for controlling the product distribution and reaction efficiency.

At ultraviolet wavelengths (300-350 nanometers), the primary process involves direct excitation of the diazirine ring leading to nitrogen extrusion and carbene formation. The quantum yield for diazirine depletion ranges from 0.34 to 0.88 depending on the specific irradiation conditions and wavelength [7]. Studies using 365 nanometer irradiation show first-order kinetics with a half-life of approximately 40 seconds in methanol [8].

Near-ultraviolet and visible wavelengths (365-405 nanometers) demonstrate enhanced reactivity when used in combination. Dual wavelength irradiation using 365 and 385 nanometer light exhibits synergistic effects, increasing the overall photolysis efficiency without compromising the diazirine depletion rate [6]. The combination of 365 and 405 nanometer wavelengths improves the carbene to diazoalkane ratio by selectively promoting carbene formation pathways [6].

Extended conjugation systems enable activation at longer wavelengths. Compounds with enhanced π-conjugation can undergo photolysis at 460 nanometers with quantum yields reaching 0.88 [7]. This blue light activation represents a significant advancement for applications requiring reduced photodamage and deeper tissue penetration.

The activation energy decreases with increasing wavelength, from 15.4 kilojoules per mole at 365 nanometers to 7.5 kilojoules per mole at 405 nanometers [6]. This relationship reflects the involvement of different electronic transitions and provides a thermodynamic basis for wavelength selection in practical applications.

Quantum Yield and Energy Transfer Dynamics

The quantum efficiency of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine photolysis depends critically on the irradiation conditions, molecular environment, and electronic structure. Comprehensive quantum yield measurements reveal significant variations based on these parameters [1] [7] [9].

Direct photolysis at 365 nanometers yields quantum efficiencies ranging from 0.34 to 0.88 for overall diazirine depletion [1] [10]. The carbene formation quantum yield typically ranges from 0.65 to 0.95, with higher values observed for electron-rich aromatic substituents that stabilize the singlet carbene state [11]. The initial diazo intermediate formation accounts for 30-35% of the primary photochemical process [8].

Sequential dual-wavelength irradiation protocols demonstrate enhanced quantum efficiencies. The combination of 365 nanometer irradiation followed by 302 nanometer light reduces the total irradiation time required for complete photolysis from 600 seconds to approximately 120 seconds while maintaining high product yields [8]. This enhancement reflects the wavelength-dependent absorption characteristics of the diazo intermediate.

Energy transfer mechanisms play crucial roles in extending the activation wavelength range. Photocatalytic activation using osmium(II) complexes enables carbene generation under red light irradiation through Dexter energy transfer processes [12]. The photocatalyst triplet energy of approximately 42 kilocalories per mole effectively sensitizes diazirines with calculated triplet energies around 27 kilocalories per mole [12].

Temperature effects on quantum yields are minimal within the range of 25-70 degrees Celsius, indicating that the photochemical process is primarily electronic rather than thermally activated [6]. However, elevated temperatures above 70 degrees Celsius can lead to thermal activation pathways that compete with photochemical processes.

The quantum yield measurements demonstrate solvent independence for the photochemical step itself, though subsequent reactions of the carbene intermediate show strong solvent dependence [13]. This distinction is crucial for understanding the overall reaction efficiency in different media.

Solvent and Environmental Effects on Photoreactivity

The photochemical reactivity of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine exhibits significant sensitivity to the solvent environment and reaction conditions. These effects primarily influence the secondary reactions of the photogenerated intermediates rather than the primary photolysis step [6] [13].

Solvent polarity and hydrogen bonding capability dramatically affect the reaction kinetics and product distribution. Polar protic solvents such as methanol facilitate oxygen-hydrogen insertion reactions, yielding stable methanol insertion products with quantum yields exceeding 90% [13]. The formation of these products proceeds through singlet carbene intermediates that demonstrate high selectivity for insertion into activated bonds.

Aprotic solvents exhibit varying effects on the photolysis efficiency. Propylene carbonate demonstrates the highest rates for diazirine depletion, followed by δ-valerolactone and triacetin [6]. These solvents appear to stabilize intermediate species and reduce competing side reactions. Dimethyl sulfoxide serves as a baseline solvent for kinetic measurements due to its chemical inertness toward the photogenerated species.

Aqueous environments present unique challenges due to the rapid quenching of carbene intermediates by water [14]. However, mixed solvent systems containing up to 10% water can maintain high reaction efficiency when appropriate co-solvents are employed [13]. The 9:1 cyclohexane:water mixture yields greater than 90% carbene insertion products, demonstrating remarkable tolerance to aqueous conditions.

Oxygen concentration significantly influences the product distribution through competitive reactions with triplet carbene states. Under aerobic conditions, triplet carbenes undergo facile reactions with molecular oxygen, leading to ketone formation as a major side product [13]. Degassed conditions favor singlet carbene pathways and enhance the yield of desired insertion products.

Environmental factors such as temperature and pH show secondary effects on the photochemical process. While the primary photolysis step remains largely temperature-independent between 25-50 degrees Celsius, elevated temperatures can promote thermal activation pathways that compete with photochemical mechanisms [6]. Acidic conditions may influence the stability of certain photoproducts, particularly those containing labile functional groups.

The dielectric constant of the solvent environment shows limited correlation with photolysis rates, suggesting that electrostatic effects are not primary determinants of reactivity [6]. Instead, specific solvation interactions and chemical reactivity of the solvent toward carbene intermediates appear to be the dominant factors controlling overall reaction efficiency.

XLogP3

3.6

Dates

Last modified: 08-17-2023

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